Superior Potency vs. Lead Triazine Analog RB-11-ca and PACMA-31
KSC-34 exhibits an IC50 of 3.5 μM against PDIA1 reductase activity, representing a >8.6-fold improvement in potency over the parent triazine analog RB-11-ca (IC50 = 30-50 μM) and a 2.9-fold improvement over the widely used covalent inhibitor PACMA-31 (IC50 = 10 μM) [1][2].
| Evidence Dimension | IC50 (concentration for 50% inhibition of PDIA1 reductase activity) |
|---|---|
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | RB-11-ca: 30-50 μM; PACMA-31: 10 μM |
| Quantified Difference | KSC-34 is 8.6-14.3-fold more potent than RB-11-ca; 2.9-fold more potent than PACMA-31 |
| Conditions | In vitro PDIA1 reductase activity assay using bovine insulin as substrate |
Why This Matters
Higher potency at lower concentrations reduces off-target liabilities and conserves precious compound in extended cell-based studies.
- [1] Cole KS, et al. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor. Biochemistry. 2018;57(13):2035-2043. View Source
- [2] Powell CE, et al. Table I: Summary of Reported PDIA1 Inhibitors. (PMC5860876). View Source
